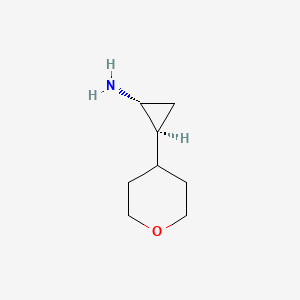![molecular formula C8H3Cl6N5S B13648123 N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine CAS No. 30356-69-5](/img/structure/B13648123.png)
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its triazine and thiazole moieties, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine typically involves the reaction of trichloromethyl-substituted triazine with thiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize yield and purity.
化学反応の分析
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
科学的研究の応用
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy.
作用機序
The mechanism of action of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is enhanced by its ability to absorb light in the near UV and visible range .
類似化合物との比較
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is compared with other photoinitiators such as:
Bisacylphosphine oxide (BAPO): Known for its high efficiency in free radical polymerization under UV light.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Effective in initiating polymerization under visible light.
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB): Commonly used in industrial applications for its broad absorption spectrum.
This compound stands out due to its versatility and high performance under both UV and visible light, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
30356-69-5 |
|---|---|
分子式 |
C8H3Cl6N5S |
分子量 |
413.9 g/mol |
IUPAC名 |
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H3Cl6N5S/c9-7(10,11)3-16-4(8(12,13)14)18-5(17-3)19-6-15-1-2-20-6/h1-2H,(H,15,16,17,18,19) |
InChIキー |
XFQKFUFIUYATKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)
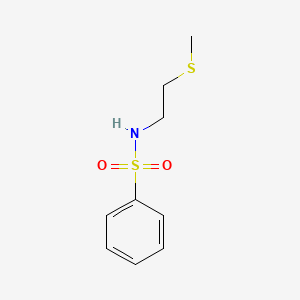


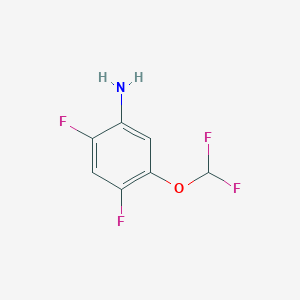
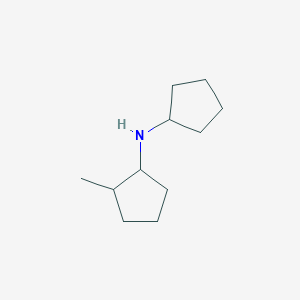
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)

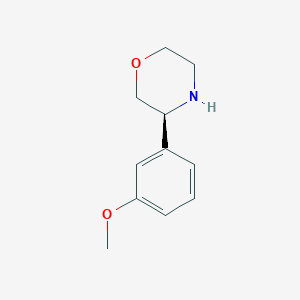
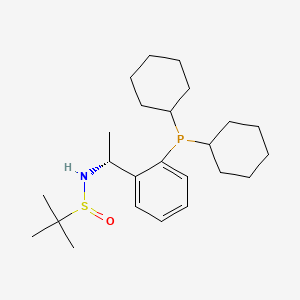
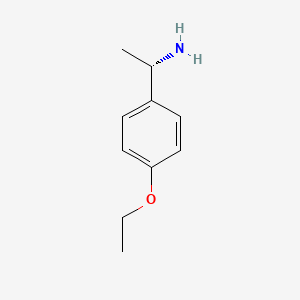
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
